tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate
CAS No.: 1821773-80-1
Cat. No.: VC6400421
Molecular Formula: C12H22N2O3
Molecular Weight: 242.319
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1821773-80-1 |
|---|---|
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.319 |
| IUPAC Name | tert-butyl (4aS,8aS)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-7-16-10-4-5-13-8-9(10)14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1 |
| Standard InChI Key | OAJIQHJOQXQMMQ-UWVGGRQHSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCOC2C1CNCC2 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, tert-butyl (4aS,8aS)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b] oxazine-4-carboxylate, reflects its bicyclic framework comprising a piperidine ring fused to a 1,4-oxazine moiety. The stereochemistry at the 4a and 8a positions (both S-configured) imposes rigidity on the structure, influencing its conformational stability and intermolecular interactions . The SMILES notation CC(C)(C)OC(=O)N1CCO[C@@H]2[C@@H]1CNCC2 further delineates the spatial arrangement, highlighting the tert-butyl ester at position 4 and the trans-decalin-like fusion of the heterocycles .
Table 1: Key Chemical Properties
Computed Physicochemical Properties
PubChem’s computational analyses reveal a hydrogen bond donor count of 1 and acceptor count of 4, suggesting moderate polarity compatible with blood-brain barrier penetration . The XLogP3 value of 0.6 indicates balanced lipophilicity, while a rotatable bond count of 2 underscores conformational flexibility limited to the ester side chain . The exact mass (242.16304257 Da) and monoisotopic mass align with high purity specifications (≥97%) reported by vendors .
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves a multi-step sequence starting with condensation reactions between pyridine derivatives and oxazine precursors. For instance, cyclization of appropriately substituted piperidines with glycolic acid derivatives under acidic or basic conditions forms the oxazine ring, followed by tert-butoxycarbonyl (Boc) protection of the secondary amine. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis, though specific protocols remain proprietary .
Purification Techniques
Chromatographic methods, notably reverse-phase high-performance liquid chromatography (HPLC), are employed to isolate the desired stereoisomer from diastereomeric byproducts. Vendors report final purities ≥97%, validated by nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Research Challenges and Future Directions
Stereochemical Optimization
Despite advances in asymmetric synthesis, scalability of high-yield stereoselective routes remains a bottleneck. Computational modeling of transition states could identify catalysts to improve enantiomeric excess .
Target Identification
High-throughput screening against receptor libraries is needed to elucidate precise biological targets. Molecular docking studies predict strong affinity for κ-opioid receptors, suggesting potential analgesic applications .
Toxicology and ADMET Profiling
Current data lack in vitro toxicity and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Rodent studies are imperative to assess CNS permeability and hepatotoxic risks .
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